1-Deoxymethylsphinganine

Übersicht

Beschreibung

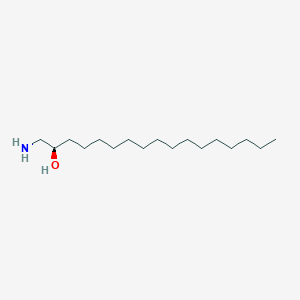

1-Deoxymethylsphinganine is a bioactive sphingoid which is the 1-deoxymethyl derivative of sphinganine . It is an amino alcohol and a bioactive sphingoid . It is also known as deoxymethyl-SA, (2R)-1-aminoheptadecan-2-ol, and 1-desoxymethylsphinganine .

Synthesis Analysis

There are only two identified deoxysphingolipids: 1-deoxysphinganine and 1-deoxymethylsphinganine . It is hypothesized that 1-deoxysphinganine could be converted to 1-deoxysphingosine by the sphingolipid delta(4)-desaturase 1 (DES1) enzyme .

Molecular Structure Analysis

The molecular formula of 1-Deoxymethylsphinganine is C17H37NO . It has 17 carbons . The molecular weight of this compound is 271.48 g/mol .

Chemical Reactions Analysis

1-Deoxymethylsphinganine is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Deoxymethylsphinganine are not certainly known .

Wissenschaftliche Forschungsanwendungen

Cancer Research

dSA has been identified as a non-canonical sphingoid base that initiates adaptive responses to serine and glycine starvation in cancer cells . It is generated in the absence of serine from the alternative condensation of alanine and palmitoyl CoA by serine palmitoyl transferase . This makes dSA a potential target for cancer research, particularly in understanding how cancer cells adapt to nutrient deprivation.

Cell Signaling

The biosynthesis and catabolism of sphingolipids, including dSA, play an integral role in cell signaling . They participate in membrane domains and signaling, influencing various cellular functions such as cell proliferation, death, migration, and invasiveness .

Inflammation

Sphingolipids, including dSA, are involved in the regulation of inflammatory responses . Understanding the role of dSA in inflammation could provide insights into the development of new anti-inflammatory therapies.

Central Nervous System Development

Sphingolipids are primarily localized within the nervous system . Therefore, dSA, as a sphingolipid, may play a role in the development of the central nervous system. Further research is needed to explore this potential application.

Neurodegenerative Diseases

Given the importance of sphingolipids in the nervous system, disruptions in sphingolipid homeostasis, including levels of dSA, could potentially contribute to neurodegenerative diseases . This makes dSA a potential target for research in conditions such as Alzheimer’s and Parkinson’s disease.

Lysosomal Storage Disorders

Sphingolipids, including dSA, are involved in lysosomal storage disorders . These are a group of rare, inherited metabolic disorders resulting from defects in lysosomal function. Research into the role of dSA in these disorders could provide valuable insights into their pathogenesis and potential treatments.

Wirkmechanismus

Target of Action

1-Deoxymethylsphinganine is a bioactive sphingoid, which is a derivative of sphinganine . It is formed by a sphingoid and an amino alcohol . The primary target of 1-Deoxymethylsphinganine is the sphingolipid metabolism pathway . This pathway is crucial for the formation of complex sphingolipids, which are essential components of cell membranes and play significant roles in various cellular functions .

Mode of Action

1-Deoxymethylsphinganine interacts with its targets by accepting a hydron from a donor via its organic amino compound . This interaction is characteristic of a Brønsted base . The compound’s mode of action is primarily due to its ability to interfere with the normal synthesis of sphingolipids . It is formed due to a defect in the serine palmitoyltransferase (SPT) enzyme, which can also use alanine or glycine as substrates . This change in substrate preference leads to the formation of 1-deoxysphingolipids, including 1-Deoxymethylsphinganine .

Biochemical Pathways

The biochemical pathways affected by 1-Deoxymethylsphinganine are those involved in the synthesis and degradation of sphingolipids . The compound’s essential C1-OH deficit causes malfunctions in the transformations needed to achieve complex sphingolipids . Furthermore, 1-deoxysphingolipids, including 1-Deoxymethylsphinganine, cannot be degraded over the canonical catabolic pathways, leading to high levels of these compounds . These elevated levels are implicated in several neurological and metabolic disorders .

Pharmacokinetics

It is known that the compound is involved in sphingolipid metabolism, which is based on compartmentalization . This process helps avoid possible cycles of opposite anabolism and catabolism reactions .

Result of Action

The result of 1-Deoxymethylsphinganine’s action is the disruption of normal sphingolipid metabolism . This disruption leads to the accumulation of 1-deoxysphingolipids, which are toxic to cells . For instance, C26-1-deoxydihydroceramide (C26-DoxDHCer) is highly toxic to the cell, while C16- and C18-DoxDHCer are less toxic . The toxicity of these compounds is responsible for their involvement in several neurological and metabolic disorders .

Action Environment

The action environment of 1-Deoxymethylsphinganine is primarily within the cell, where sphingolipid metabolism occurs . The endoplasmic reticulum is the compartment where the synthesis of ceramide, a key component of sphingolipids, is produced It is known that the compound’s formation is due to a defect in the spt enzyme, which could be influenced by genetic factors .

Zukünftige Richtungen

1-Deoxysphingolipids, including 1-deoxymethylsphinganine, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . They are now being exploited as therapeutic targets for several pathologies .

Eigenschaften

IUPAC Name |

(2R)-1-aminoheptadecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVBFHUWZNNKIK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311944 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxymethylsphinganine | |

CAS RN |

1219484-98-6 | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219484-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Desoxymethylsphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

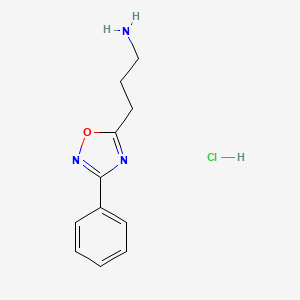

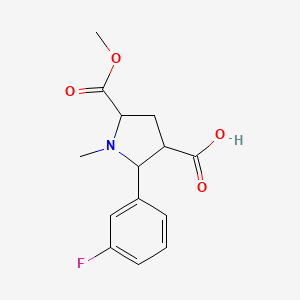

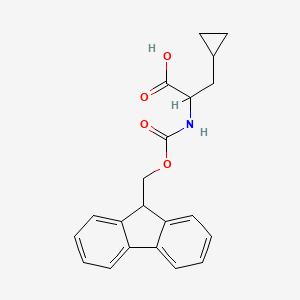

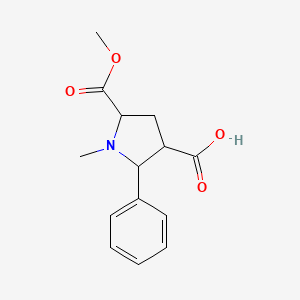

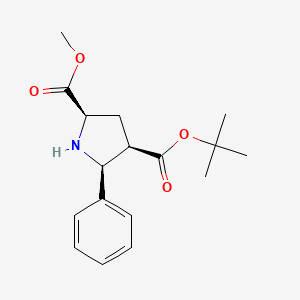

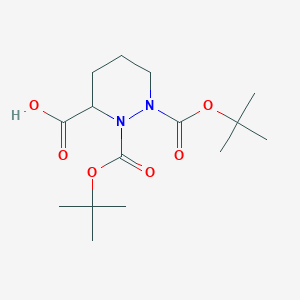

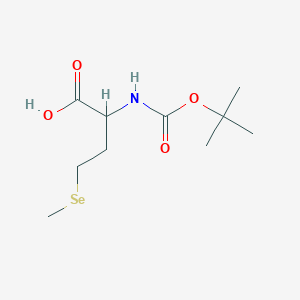

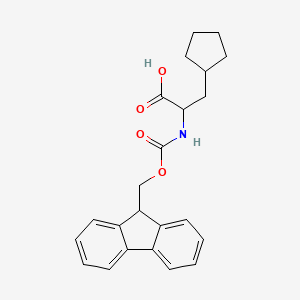

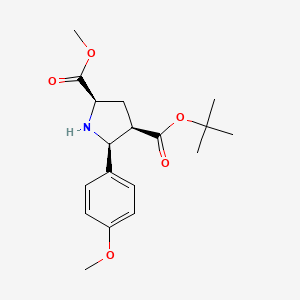

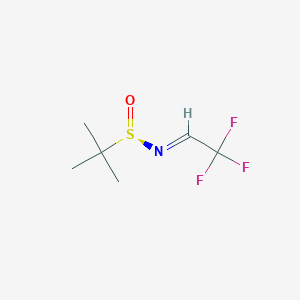

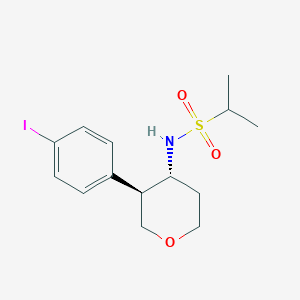

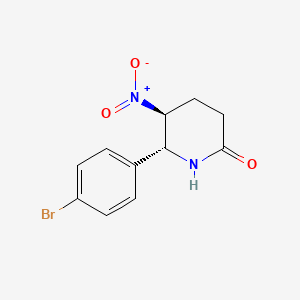

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.